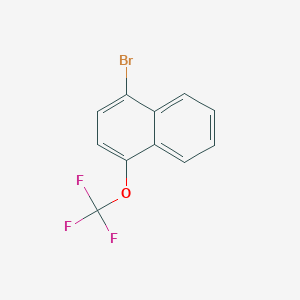

1-Bromo-4-(trifluoromethoxy)naphthalene

Description

Properties

IUPAC Name |

1-bromo-4-(trifluoromethoxy)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrF3O/c12-9-5-6-10(16-11(13,14)15)8-4-2-1-3-7(8)9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMCFANGWSCTPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(trifluoromethoxy)naphthalene can be synthesized through several methods. One common approach involves the bromination of 4-(trifluoromethoxy)naphthalene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation or recrystallization, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(trifluoromethoxy)naphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution (S_NAr) reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are employed under mild conditions, typically in the presence of a base like potassium carbonate (K2CO3).

Reduction: Hydrogen gas and a palladium catalyst (Pd/C) are used under atmospheric pressure or slightly elevated pressures.

Major Products Formed

Substitution Reactions: Products include various substituted naphthalenes, depending on the nucleophile used.

Coupling Reactions: Products are biaryl compounds or other extended aromatic systems.

Reduction Reactions: The major product is 4-(trifluoromethoxy)naphthalene.

Scientific Research Applications

1-Bromo-4-(trifluoromethoxy)naphthalene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

Industry: It is used in the production of advanced materials, such as liquid crystals and organic semiconductors, due to its electronic properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(trifluoromethoxy)naphthalene depends on the specific application and the target molecule

Covalent Bond Formation: The bromine atom can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts.

Non-Covalent Interactions: The trifluoromethoxy group can participate in hydrogen bonding, van der Waals interactions, and π-π stacking with aromatic residues in proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-bromo-4-(trifluoromethoxy)naphthalene with structurally related brominated naphthalenes and benzene derivatives, emphasizing substituent effects, reactivity, and applications.

Table 1: Comparative Analysis of Brominated Naphthalene Derivatives

Key Findings:

Electronic Effects: The trifluoromethoxy group in this compound deactivates the naphthalene ring, making it less reactive toward electrophilic substitution compared to electron-donating substituents like -CH₃ or -N(CH₃)₂. This property is advantageous in palladium-catalyzed couplings, where electron-deficient aryl halides often exhibit higher reactivity . In contrast, 1-bromo-4-(dimethylamino)naphthalene shows enhanced electron density, favoring charge-transfer complexes in organic semiconductors .

Steric Considerations :

- Methyl substituents (e.g., 1-bromo-4-methylnaphthalene) introduce steric hindrance, which can reduce reaction yields in cross-couplings compared to less bulky groups like -F or -OCF₃ .

Reactivity in Cross-Couplings :

- 1-Bromo-4-(trifluoromethoxy)benzene (benzene analog) undergoes Suzuki-Miyaura couplings with boronic acids to form biaryl structures, a reactivity likely shared by its naphthalene counterpart .

- Brominated naphthalenes with electron-withdrawing groups are preferred in Ullmann and Buchwald-Hartwig couplings due to accelerated oxidative addition to palladium catalysts .

Solubility and Lipophilicity :

- The trifluoromethoxy group increases lipophilicity compared to polar substituents like -OCH₂OCH₃, enhancing compatibility with hydrophobic reaction media .

Q & A

Q. What are the established synthesis routes for 1-Bromo-4-(trifluoromethoxy)naphthalene?

- Methodological Answer : A common approach involves bromination of 4-(trifluoromethoxy)naphthalene using electrophilic aromatic substitution. For example, bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) can achieve regioselective bromination at the 1-position . Alternative routes may employ radical trifluoromethylation (e.g., using Umemoto’s reagent or Togni’s reagent) followed by bromination, though yields and regioselectivity depend on solvent polarity and temperature optimization .

Q. How is this compound characterized structurally?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to confirm bond lengths and angles, particularly the C-Br and C-O-CF₃ groups .

- NMR spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ can identify aromatic proton environments (e.g., coupling constants for ortho/meta substituents). ¹⁹F NMR confirms the trifluoromethoxy group’s presence .

- GC-MS : Validate purity and molecular ion peaks (e.g., m/z ≈ 290 for [M]⁺) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to its brominated and aromatic nature, which may cause respiratory or dermal irritation (H314, H332) .

- Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent decomposition or moisture absorption .

Advanced Research Questions

Q. How can computational modeling predict reactivity in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of the trifluoromethoxy group on the bromine atom’s electrophilicity. For example:

- Charge Distribution : The electron-withdrawing trifluoromethoxy group increases the positive charge on the adjacent carbon, enhancing Suzuki-Miyaura coupling efficiency with aryl boronic acids .

- Transition State Analysis : Simulate Pd-catalyzed pathways to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Q. What strategies resolve contradictions in regioselectivity data during functionalization?

- Methodological Answer :

- Controlled Experiments : Vary reaction conditions (temperature, solvent polarity) to isolate intermediates. For example, polar aprotic solvents (DMF) may favor SNAr mechanisms, while non-polar solvents (toluene) promote radical pathways .

- Isotopic Labeling : Use ¹⁸O or deuterated analogs to track trifluoromethoxy group stability under acidic/basic conditions .

Q. How is this compound applied in medicinal chemistry or material science?

- Methodological Answer :

- Pharmaceutical Intermediates : Serve as a precursor for kinase inhibitors via Buchwald-Hartwig amination or Ullmann coupling to introduce heterocyclic pharmacophores .

- Organic Electronics : The naphthalene core and electron-withdrawing groups enhance charge transport in OLEDs. Characterize via cyclic voltammetry (HOMO/LUMO levels) and thin-film XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.